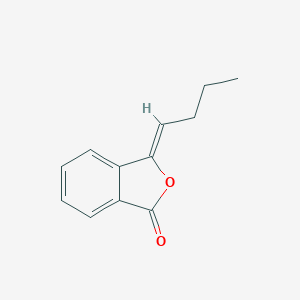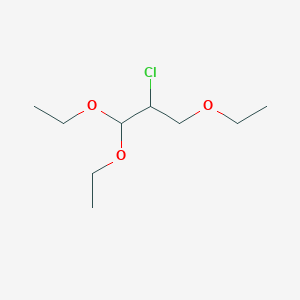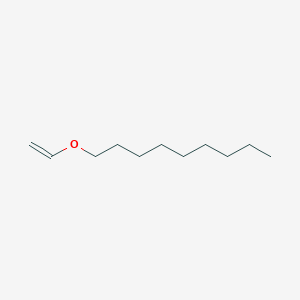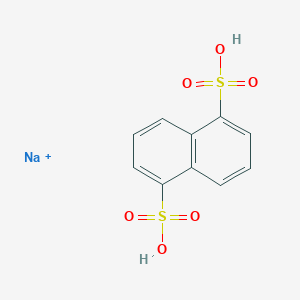
Disodium 1,5-naphthalenedisulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 1,5-naphthalenedisulfonate is a chemical compound with the molecular formula C10H6Na2O6S2. It is a white, hygroscopic powder that exists in the form of hydrates. This compound is primarily used as an intermediate in the production of dyes and pigments . It is also known for its applications in the synthesis of various chemical products and its role in industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium 1,5-naphthalenedisulfonate is typically synthesized through the sulfonation of naphthalene. The process involves mixing naphthalene with 20% oleum at temperatures ranging from 20°C to 35°C. Gradual addition of 65% oleum and further naphthalene is carried out alternately. After heating the reaction mixture for 6 hours at 55°C, it is added to water, and the product is precipitated as the free acid by cooling or as the disodium salt by the addition of alkaline sodium sulfate .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled environments helps in maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: Disodium 1,5-naphthalenedisulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The sulfonate groups in the compound can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of sulfonated derivatives .
Scientific Research Applications
Disodium 1,5-naphthalenedisulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its interactions with biological molecules and its potential use in biochemical assays.
Medicine: Research explores its role in drug synthesis and its potential therapeutic applications.
Industry: It is utilized in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
Disodium 1,5-naphthalenedisulfonate can be compared with other similar compounds such as:
- Disodium 2,6-naphthalenedisulfonate
- Sodium 2-naphthalenesulfonate
- Sodium benzene-1,3-disulfonate
Uniqueness: The unique structural arrangement of the sulfonate groups in this compound imparts specific chemical properties that differentiate it from other sulfonated compounds. Its reactivity and interaction with other molecules are influenced by the position of the sulfonate groups on the naphthalene ring .
Comparison with Similar Compounds
- Disodium 2,6-naphthalenedisulfonate: Similar in structure but with sulfonate groups at different positions.
- Sodium 2-naphthalenesulfonate: Contains a single sulfonate group.
- Sodium benzene-1,3-disulfonate: A benzene derivative with two sulfonate groups .
Properties
CAS No. |
1655-29-4 |
|---|---|
Molecular Formula |
C10H8NaO6S2 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
disodium;naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C10H8O6S2.Na/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;/h1-6H,(H,11,12,13)(H,14,15,16); |
InChI Key |
TZULFQJPQZXEQZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
1655-29-4 |
physical_description |
DryPowde |
Related CAS |
14455-34-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does disodium 1,5-naphthalenedisulfonate interact with cyclodextrins, and what are the implications of this interaction?
A1: Research shows that this compound can form inclusion complexes with modified β-cyclodextrins. These modified cyclodextrins, specifically those functionalized with cholic acid or deoxycholic acid, demonstrate enhanced molecular binding ability and selectivity compared to unmodified β-cyclodextrin []. The interaction mode depends on the specific structure of the cyclodextrin derivative. For instance, cholic acid-modified β-cyclodextrin exhibits a competitive inclusion mode, while deoxycholic acid-modified β-cyclodextrin displays an induced-fit inclusion mode []. This difference in binding modes, driven by the size and shape compatibility between the host cyclodextrin and the guest this compound, leads to varying binding affinities and selectivity profiles [].
Q2: Can you describe a specific example of this compound's role in forming a metal complex and its structural characterization?
A2: this compound acts as a counterion in the formation of a novel mononuclear nickel(II) complex. The complex, with the formula {[Ni(phen)(H2O)4]·(1,5-nds)·H2O} (where phen = 1,10-phenanthroline and 1,5-nds = 1,5-naphthalenedisulfonate anion), has been synthesized and characterized []. Single-crystal X-ray diffraction analysis revealed that the nickel(II) ion coordinates with four water molecules and a 1,10-phenanthroline molecule in an octahedral configuration. The 1,5-naphthalenedisulfonate anion plays a crucial role in balancing the charges within the complex [].
Q3: What makes this compound a suitable alternative to polyaromatic hydrocarbons in specific applications?
A3: this compound is suggested as a potential substitute for polyaromatic hydrocarbon standard substances in calibrating seawater polyaromatic hydrocarbon sensors []. This is attributed to its superior solubility in seawater, enhanced stability under the detection wavelengths used for polyaromatic hydrocarbons, and lower toxicity to marine organisms compared to standard polyaromatic hydrocarbons []. Utilizing this compound as a calibrant can potentially simplify calibration procedures while maintaining the sensor's accuracy and precision in quantifying polyaromatic hydrocarbons in seawater [].
Q4: Are there any computational studies investigating the interactions of this compound with macrocycles?
A4: Yes, studies have explored the interactions between this compound and a cationic water-soluble pillar[6]arene using various techniques, including nuclear magnetic resonance spectroscopy, isothermal titration calorimetry, fluorescence spectroscopy, and transmission electron microscopy []. These investigations unveiled a unique complexation model where the pillar[6]arene binds with two molecules of this compound []. This non-classical 1:2 binding stoichiometry highlights the potential for discovering novel host-guest systems involving this compound and macrocyclic molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


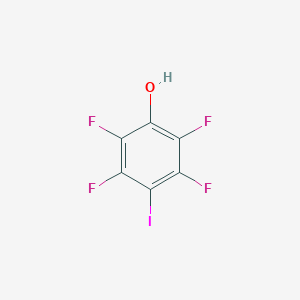
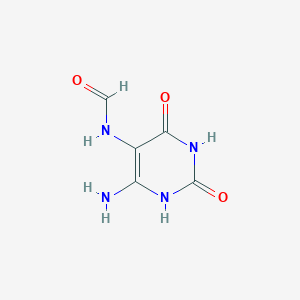
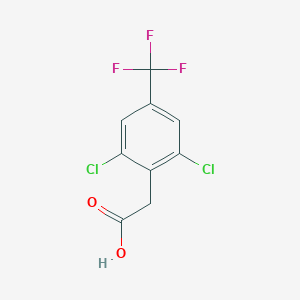
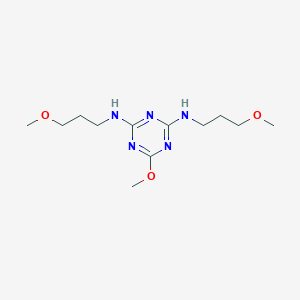
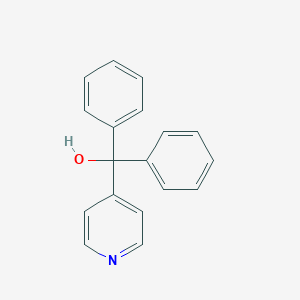
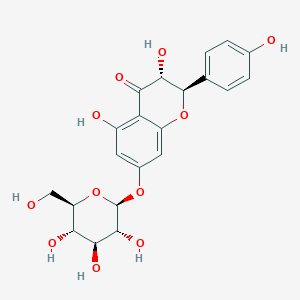
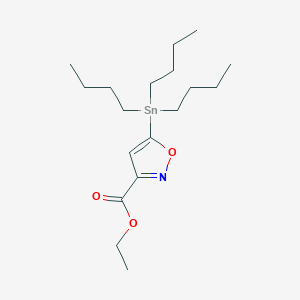


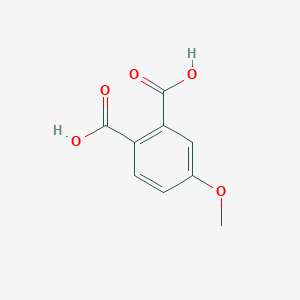
![(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B157616.png)
